molecular formula C18H22N4 B10791803 (3aR,6aS)-2-ethyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

(3aR,6aS)-2-ethyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

Cat. No.: B10791803
M. Wt: 294.4 g/mol
InChI Key: TYLMLPKAERVPKY-IYBDPMFKSA-N
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Description

cis-2-Ethyl-5-(6-phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]-pyrrole Bis-p-toluenesulfonate is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . The unique structure of this compound, which includes a pyridazine ring, makes it a valuable subject for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Ethyl-5-(6-phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]-pyrrole Bis-p-toluenesulfonate involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized through various methods, including the reaction of hydrazine with α,β-unsaturated carbonyl compounds The final step involves the formation of the bis-p-toluenesulfonate salt, which is achieved by reacting the compound with p-toluenesulfonic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods. The use of continuous flow reactors and other advanced technologies could also be explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

cis-2-Ethyl-5-(6-phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]-pyrrole Bis-p-toluenesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, can vary depending on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of cis-2-Ethyl-5-(6-phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]-pyrrole Bis-p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The pyridazine ring in the compound is known to interact with various biological targets, including enzymes and receptors, leading to its pharmacological effects . The compound’s ability to form hydrogen bonds and π-π stacking interactions with its targets contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives, such as pyridazinone and its various substituted derivatives . These compounds share similar structural features and pharmacological activities.

Uniqueness

The uniqueness of cis-2-Ethyl-5-(6-phenyl-pyridazin-3-yl)-octahydro-pyrrolo[3,4-c]-pyrrole Bis-p-toluenesulfonate lies in its specific combination of structural features, including the pyridazine ring, the octahydro-pyrrolo[3,4-c]-pyrrole ring system, and the ethyl and phenyl substituents. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

(3aR,6aS)-2-ethyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C18H22N4/c1-2-21-10-15-12-22(13-16(15)11-21)18-9-8-17(19-20-18)14-6-4-3-5-7-14/h3-9,15-16H,2,10-13H2,1H3/t15-,16+

InChI Key

TYLMLPKAERVPKY-IYBDPMFKSA-N

Isomeric SMILES

CCN1C[C@@H]2CN(C[C@@H]2C1)C3=NN=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CCN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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